Cas no 1803905-41-0 (6-(Aminomethyl)-2,3-dihydroxy-4-(trifluoromethoxy)pyridine)

6-(Aminomethyl)-2,3-dihydroxy-4-(trifluoromethoxy)pyridine is a multifunctional pyridine derivative featuring an aminomethyl group, dihydroxy substitution, and a trifluoromethoxy moiety. This compound is of interest in medicinal chemistry and agrochemical research due to its unique structural properties, which enhance binding affinity and metabolic stability. The presence of the trifluoromethoxy group contributes to improved lipophilicity and bioavailability, while the aminomethyl and dihydroxy functionalities offer versatile sites for further derivatization. Its well-defined reactivity profile makes it a valuable intermediate for synthesizing biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. The compound’s stability under physiological conditions further supports its utility in pharmaceutical applications.
6-(Aminomethyl)-2,3-dihydroxy-4-(trifluoromethoxy)pyridine structure
1803905-41-0 structure
Product name:6-(Aminomethyl)-2,3-dihydroxy-4-(trifluoromethoxy)pyridine
CAS No:1803905-41-0
MF:C7H7F3N2O3
MW:224.137292146683
CID:4931167

6-(Aminomethyl)-2,3-dihydroxy-4-(trifluoromethoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 6-(Aminomethyl)-2,3-dihydroxy-4-(trifluoromethoxy)pyridine
    • Inchi: 1S/C7H7F3N2O3/c8-7(9,10)15-4-1-3(2-11)12-6(14)5(4)13/h1,13H,2,11H2,(H,12,14)
    • InChI Key: YIIXLVCVUUBNNR-UHFFFAOYSA-N
    • SMILES: FC(OC1=C(C(NC(CN)=C1)=O)O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 346
  • Topological Polar Surface Area: 84.6
  • XLogP3: -0.2

6-(Aminomethyl)-2,3-dihydroxy-4-(trifluoromethoxy)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A022002337-500mg
6-(Aminomethyl)-2,3-dihydroxy-4-(trifluoromethoxy)pyridine
1803905-41-0 97%
500mg
$980.00 2022-04-02
Alichem
A022002337-1g
6-(Aminomethyl)-2,3-dihydroxy-4-(trifluoromethoxy)pyridine
1803905-41-0 97%
1g
$1,663.20 2022-04-02
Alichem
A022002337-250mg
6-(Aminomethyl)-2,3-dihydroxy-4-(trifluoromethoxy)pyridine
1803905-41-0 97%
250mg
$734.40 2022-04-02

Additional information on 6-(Aminomethyl)-2,3-dihydroxy-4-(trifluoromethoxy)pyridine

Introduction to 6-(Aminomethyl)-2,3-dihydroxy-4-(trifluoromethoxy)pyridine (CAS No. 1803905-41-0)

6-(Aminomethyl)-2,3-dihydroxy-4-(trifluoromethoxy)pyridine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by its CAS number 1803905-41-0, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of both aminomethyl and trifluoromethoxy substituents in its molecular framework imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for designing novel therapeutic agents.

The dihydroxy moiety further enhances the compound's versatility, enabling various chemical modifications that can fine-tune its pharmacological properties. This structural configuration is particularly intriguing for researchers exploring innovative approaches in synthetic organic chemistry and drug discovery. The compound's pyridine core is a well-known pharmacophore in many bioactive molecules, contributing to its potential as a precursor in the synthesis of pharmacologically relevant derivatives.

In recent years, there has been a growing interest in fluorinated pyridines due to their enhanced metabolic stability and improved binding affinity to biological targets. The incorporation of a trifluoromethoxy group into the pyridine ring not only enhances the compound's lipophilicity but also modulates its electronic properties, making it an attractive candidate for further exploration in medicinal chemistry. The aminomethyl side chain provides a site for further functionalization, allowing for the introduction of additional pharmacophoric elements that can enhance drug-like properties such as solubility and bioavailability.

The synthesis of 6-(Aminomethyl)-2,3-dihydroxy-4-(trifluoromethoxy)pyridine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies highlight the compound's complexity and the sophistication required in its preparation.

The pharmacological profile of 6-(Aminomethyl)-2,3-dihydroxy-4-(trifluoromethoxy)pyridine has been extensively studied in recent research endeavors. Preclinical studies have demonstrated its potential as an intermediate in the development of novel therapeutic agents targeting various diseases. The compound's ability to interact with biological receptors and enzymes suggests its utility in drug discovery programs focused on neurological disorders, infectious diseases, and inflammatory conditions. The presence of both polar and non-polar functional groups enhances its binding capabilities, making it a versatile candidate for further pharmacological investigation.

The role of fluorine-containing compounds in modern medicine cannot be overstated. The introduction of fluorine atoms into molecular structures often leads to improved pharmacokinetic properties, including enhanced bioavailability and prolonged half-life. The trifluoromethoxy group in 6-(Aminomethyl)-2,3-dihydroxy-4-(trifluoromethoxy)pyridine is a prime example of how fluorination can modulate drug efficacy and safety profiles. This feature has spurred significant interest among medicinal chemists seeking to develop next-generation therapeutics with improved clinical outcomes.

In conclusion, 6-(Aminomethyl)-2,3-dihydroxy-4-(trifluoromethoxy)pyridine (CAS No. 1803905-41-0) represents a promising compound with diverse applications in pharmaceutical research and drug development. Its unique structural features, including the presence of aminomethyl, dihydroxy, and trifluoromethoxy strong substituents, make it a valuable scaffold for designing novel bioactive molecules. Ongoing research efforts continue to uncover new possibilities for this compound, reinforcing its significance in the realm of medicinal chemistry.

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